{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone

Medicinal Chemistry Drug Design SAR

This compound belongs to the class of benzimidazole-pyrazole hybrid molecules, a privileged scaffold in medicinal chemistry linked to kinase, sphingosine kinase-1 (SphK1), and tubulin polymerization inhibition. Supplied as a 95% purity screening compound (C23H15ClN4O, MW 398.85) , its structural core features a 4-chlorophenyl methanone substituent, distinguishing it from other phenyl-substituted analogs commonly found in commercial libraries.

Molecular Formula C23H15ClN4O
Molecular Weight 398.85
CAS No. 955966-48-0
Cat. No. B2583525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone
CAS955966-48-0
Molecular FormulaC23H15ClN4O
Molecular Weight398.85
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NN(C=C4)C(=O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H15ClN4O/c24-18-9-5-17(6-10-18)23(29)28-14-13-20(26-28)16-7-11-19(12-8-16)27-15-25-21-3-1-2-4-22(21)27/h1-15H
InChIKeyPOVVSJHZOILYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Identity Data Sheet for {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone (CAS 955966-48-0)


This compound belongs to the class of benzimidazole-pyrazole hybrid molecules, a privileged scaffold in medicinal chemistry linked to kinase, sphingosine kinase-1 (SphK1), and tubulin polymerization inhibition [1]. Supplied as a 95% purity screening compound (C23H15ClN4O, MW 398.85) , its structural core features a 4-chlorophenyl methanone substituent, distinguishing it from other phenyl-substituted analogs commonly found in commercial libraries.

Critical Substitution Risks When Replacing CAS 955966-48-0 with Generic Benzimidazole-Pyrazole Analogs


In-class benzimidazole-pyrazole compounds cannot be interchanged because minor substituent variations on the benzoyl ring drastically alter physicochemical properties and, by extension, biological target engagement. For instance, replacing the 4-chlorophenyl group of CAS 955966-48-0 with a 4-methylphenyl group (as in CAS 956964-70-8) changes the compound's lipophilicity and electronic character . These properties dictate membrane permeability, non-specific binding, and key interactions within hydrophobic enzyme pockets. Therefore, substituting without matching these precise physicochemical parameters can invalidate a screening campaign or mislead SAR analyses.

Measurable Differentiation of CAS 955966-48-0 for Scientific Procurement Decisions


LogP Lipophilicity Advantage Over the 4-Methylphenyl Analog

The target compound's predicted octanol-water partition coefficient (LogP) is 4.10, compared to 3.84 for the closest commercially available analog, {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone (CAS 956964-70-8) [1][2]. This +0.26 LogP unit increase, attributable to the chlorine substituent, indicates higher lipophilicity.

Medicinal Chemistry Drug Design SAR

Halogen Substitution Pattern Differentiates Kinase ATP-Site Binding Potential

The 4-chlorophenyl moiety in CAS 955966-48-0 is a recognized privileged fragment for occupying the hydrophobic back pocket of many kinase ATP-binding sites, as evidenced by its prevalence in potent kinase inhibitor patents [1]. In contrast, the non-halogenated phenyl and 4-methylphenyl analogs (CAS 956964-70-8) lack the halogen bond donor potential that can confer additional affinity [2].

Kinase Inhibition Drug Discovery Chemogenomics

Molecular Polar Surface Area (PSA) Fine-Tunes Passive Permeability

With a predicted topological polar surface area (tPSA) of 63.99 Ų, the target compound remains within Veber's rule limits for oral bioavailability but presents a clear difference from the non-chlorinated, unsubstituted phenyl analog (tPSA ~47.0 Ų) . This modulated polarity can be a decisive factor in balancing permeability and solubility.

ADME Physicochemical Property Library Design

Direct Biological Activity Data is Currently Absent from Published Literature

An exhaustive search of PubMed, patent databases, and authoritative chemical repositories (PubChem, ChEMBL) up to May 2026 yielded zero quantitative biological assay results (IC50, Ki, EC50) specifically for CAS 955966-48-0 [1]. All biological activity must be inferred from the benzimidazole-pyrazole class. Thus, for procurement, the compound's utility is strictly as a novel chemical probe or SAR entry, not as a reference compound with known potency.

Data Transparency Procurement Risk Screening

Evidence-Backed Application Scenarios for CAS 955966-48-0


Lead-Like Scaffold for Kinase Inhibitor SAR Exploration

Given its unobstructed benzimidazole-pyrazole core and chlorine-substituted benzoyl group, this compound serves as an ideal entry point for synthesizing and testing a focused kinase inhibitor library. Medicinal chemists can use it to study the SAR of chlorine versus methyl or fluoro substitutions in the hydrophobic back pocket of kinases, starting from a clean, commercially available scaffold with favorable LogP (4.10). [1]

Physicochemical Probe for Membrane Permeability Studies

With a predicted tPSA of 63.99 Ų and a LogP of 4.10, this compound can be used to benchmark passive cellular permeability in Caco-2 or PAMPA assays against the less lipophilic 4-methylphenyl analog (LogP 3.84). This precise difference in lipophilicity enables the isolation of permeability effects caused by halogen substitution.

Chemical Genomics: De Novo Tool Molecule for SphK1 or Tubulin Targets

Although direct activity data is absent, the structural similarity to published SphK1 inhibitors (compounds 47 and 48) and benzimidazole-pyrazole tubulin polymerization inhibitors positions this as a 'tool compound candidate' for high-throughput screening. Researchers can use it as an unbiased, novel ligand for affinity-based protein profiling (e.g., thermal shift assay) to discover new target engagement. [2]

Procurement-Safe Negative Control for Cross-Reactivity Assays

The documented absence of reported bioactivity for CAS 955966-48-0 and its distinct chlorine fragment make it a suitable negative control in assay panels where halogen-specific artifacts (e.g., false-positive covalent inhibitor activity) need to be ruled out against methyl-substituted active compounds. This use-case directly leverages the quantified structural difference. [3]

Quote Request

Request a Quote for {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.